molecular formula C10H23N3O2 B13526676 2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol

2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol

Cat. No.: B13526676
M. Wt: 217.31 g/mol
InChI Key: XGZGJBRMHIBCOY-UHFFFAOYSA-N
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Description

2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol is a chemical compound with the molecular formula C8H20N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol typically involves the reaction of piperazine with ethylene oxide under basic conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces amines or other reduced derivatives.

    Substitution: Produces substituted derivatives with various functional groups.

Scientific Research Applications

2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol involves its interaction with various molecular targets and pathways. As a buffer substance, it helps maintain stable pH levels in biological systems by neutralizing acids and bases. In pharmaceutical applications, it may interact with specific receptors or enzymes to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol is unique due to its specific structure, which allows it to function effectively as a buffer substance and a building block for various chemical syntheses. Its ability to maintain stable pH levels and its versatility in chemical reactions make it a valuable compound in multiple fields.

Properties

Molecular Formula

C10H23N3O2

Molecular Weight

217.31 g/mol

IUPAC Name

2-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethylamino]ethanol

InChI

InChI=1S/C10H23N3O2/c14-9-2-11-1-3-12-4-6-13(7-5-12)8-10-15/h11,14-15H,1-10H2

InChI Key

XGZGJBRMHIBCOY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNCCO)CCO

Origin of Product

United States

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